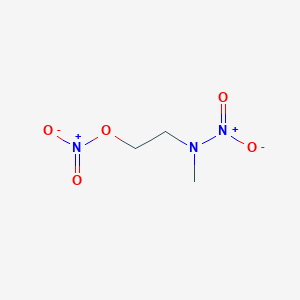
3,5-dichloro-2-iodo-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intedanib, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. Intedanib works by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis, making it a valuable therapeutic agent in managing these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Intedanib involves several key steps:
Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate is reacted with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.
Substitution Reaction: The compound obtained from the condensation reaction is then reacted with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.
Reduction and Cyclization Reactions: Sequential reduction and cyclization reactions are carried out to prepare Intedanib
Industrial Production Methods: The industrial production of Intedanib follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Intedanib undergoes various chemical reactions, including:
Oxidation: Intedanib can be oxidized to form different metabolites.
Reduction: Reduction reactions are involved in its synthesis.
Substitution: Substitution reactions are crucial in the formation of its intermediate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid-binding agents like triethylamine are commonly used.
Major Products Formed: The major products formed from these reactions include various intermediates and the final compound, Intedanib .
Scientific Research Applications
Intedanib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying tyrosine kinase inhibitors.
Biology: Intedanib is used to study cellular signaling pathways and their role in diseases.
Medicine: It is a therapeutic agent for idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer.
Industry: Intedanib is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Intedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, Intedanib prevents the activation of downstream signaling pathways that promote angiogenesis and fibrosis. This inhibition leads to reduced fibroblast proliferation, migration, and transformation, ultimately slowing disease progression .
Comparison with Similar Compounds
Pirfenidone: Another antifibrotic agent used for idiopathic pulmonary fibrosis.
Masatinib: A tyrosine kinase inhibitor used in various cancers.
Selonsertib: An investigational drug for fibrotic diseases.
Comparison:
Pirfenidone vs. Intedanib: Both have similar efficacy in treating idiopathic pulmonary fibrosis, but Pirfenidone is associated with fewer adverse events.
Masatinib vs. Intedanib: Both target tyrosine kinases, but Masatinib is more focused on cancer treatment.
Selonsertib vs. Intedanib: Selonsertib is still under investigation, but it shows promise in treating fibrotic diseases similar to Intedanib.
Intedanib stands out due to its multi-targeted approach, making it effective in treating a range of fibrotic and cancerous conditions.
Properties
IUPAC Name |
3,5-dichloro-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJHMZDOREVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397194 |
Source


|
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15396-37-9 |
Source


|
| Record name | 3,5-Dichloro-2-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)




